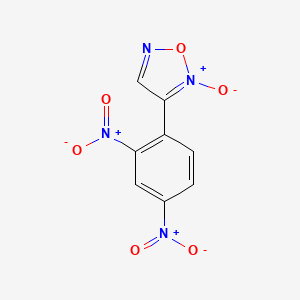![molecular formula C15H23NO B14357796 1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol CAS No. 92725-50-3](/img/structure/B14357796.png)
1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol is an organic compound that features a cyclopentanol moiety attached to a benzyl group, which is further substituted with a dimethylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol typically involves the following steps:
Formation of the Benzyl Intermediate: The benzyl group is prepared by reacting benzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide.
Cyclopentanol Attachment: The benzyl intermediate is then reacted with cyclopentanone in the presence of a reducing agent like sodium borohydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The benzyl and cyclopentanol moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-{2-[(Dimethylamino)methyl]benzyl}cyclohexanol: Similar structure but with a cyclohexanol moiety instead of cyclopentanol.
1-{2-[(Dimethylamino)methyl]benzyl}cyclopropanol: Contains a cyclopropanol group, resulting in different chemical properties.
1-{2-[(Dimethylamino)methyl]benzyl}cyclobutanol: Features a cyclobutanol moiety, leading to variations in reactivity and applications.
Uniqueness
1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
92725-50-3 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-[[2-[(dimethylamino)methyl]phenyl]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-16(2)12-14-8-4-3-7-13(14)11-15(17)9-5-6-10-15/h3-4,7-8,17H,5-6,9-12H2,1-2H3 |
InChI Key |
RYPSBFVYGXWHFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1CC2(CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


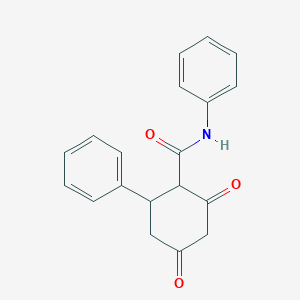


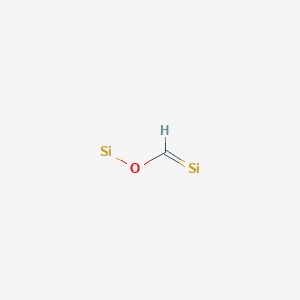
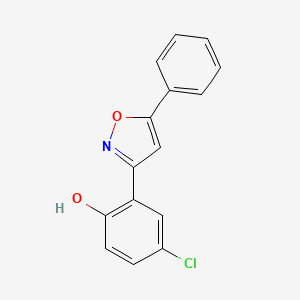

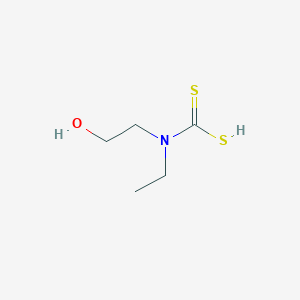
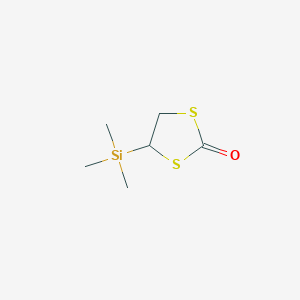
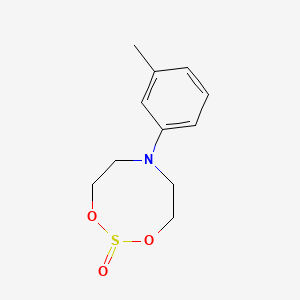
![[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea](/img/structure/B14357785.png)
![5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid](/img/structure/B14357787.png)
![1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene](/img/structure/B14357791.png)
